molecular formula C4H7BrO B3058358 2-Bromo-3-methoxyprop-1-ene CAS No. 89089-30-5

2-Bromo-3-methoxyprop-1-ene

Cat. No. B3058358
CAS RN: 89089-30-5
M. Wt: 151 g/mol
InChI Key: MZAAWMJMBVOMHP-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyprop-1-ene is a chemical compound with the CAS Number: 89089-30-5 . It has a molecular weight of 151 and its IUPAC name is 2-bromo-3-methoxyprop-1-ene . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-methoxyprop-1-ene is 1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-3-methoxyprop-1-ene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Substituted Resorcinol Monomethyl Ethers

Shao and Clive (2015) explored the alkylation of 2-Bromo-3-methoxycyclohex-2-en-1-ones, resulting in the synthesis of resorcinol monomethyl ethers with defined substitution patterns. This research indicates the compound's utility in producing specific chemical structures through alkylated intermediates (Shao & Clive, 2015).

Creation of Vinylic Organolithium Reagents

Duhamel et al. (1993) studied the formation of a lithio reagent from a bromo precursor of 2-Bromo-3-methoxyprop-1-ene. This reagent reacts with carbonyl compounds, showcasing the compound's potential in creating specific organolithium reagents for chemical syntheses (Duhamel, Duhamel, & Gallic, 1993).

Study on Bond Migration Mechanisms

Kobychev et al. (2000) conducted an ab initio study on 3-methoxyprop-1-ene molecules, focusing on the migration of the double bond with the participation of a hydroxide ion. This research provides insights into the molecular behavior and reaction mechanisms of compounds like 2-Bromo-3-methoxyprop-1-ene (Kobychev et al., 2000).

Formation of Tetra-Arylprop-1-enes

Sakla et al. (1972) studied the addition of diarylmethyl bromides to asymmetric diarylethylenes, leading to the creation of tetra-arylprop-1-enes, and their subsequent conversion to allenes. This suggests the use of 2-Bromo-3-methoxyprop-1-ene in complex organic synthesis processes (Sakla, Tadros, Aziz, & Helmy, 1972).

Reactions with Nucleophilic Reagents

Potkin et al. (2007) investigated the reactions of 2-bromo-1-phenyl-3,4,4-trichlorobut-3-en-1-ones with various nucleophilic reagents, including morpholine and diethylamine. This research highlights the compound's reactivity and potential in creating diverse chemical structures (Potkin, Petkevich, & Kurman, 2007).

Safety And Hazards

The safety information available indicates that 2-Bromo-3-methoxyprop-1-ene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-methoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAAWMJMBVOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528826
Record name 2-Bromo-3-methoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxyprop-1-ene

CAS RN

89089-30-5
Record name 2-Bromo-3-methoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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